molecular formula C9H10BrNO2 B1277646 3-Bromo-D-phenylalanine CAS No. 99295-78-0

3-Bromo-D-phenylalanine

Cat. No. B1277646
CAS RN: 99295-78-0
M. Wt: 244.08 g/mol
InChI Key: GDMOHOYNMWWBAU-MRVPVSSYSA-N
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Description

3-Bromo-D-phenylalanine is a biochemical used for proteomics research . It has a molecular formula of C9H10BrNO2 and a molecular weight of 244.1 . It can be used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of α-Amino Acids like 3-Bromo-D-phenylalanine can be achieved through the amination of alpha-bromocarboxylic acids . The bromoacids, in turn, are conveniently prepared from carboxylic acids by reaction with Br2 + PCl3 .


Chemical Reactions Analysis

3-Bromo-D-phenylalanine can be used in the synthesis of various chemical compounds, such as 3-(Methylsulfonyl)-D-phenylalanine Hydrochloride .


Physical And Chemical Properties Analysis

3-Bromo-D-phenylalanine appears as a white powder . It has a molecular weight of 244.1 and a molecular formula of C9H10BrNO2 . It’s recommended to store it at 4° C .

Scientific Research Applications

Protein Engineering

3-Bromo-D-phenylalanine is used in protein engineering, particularly in the engineering of phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL). The engineered PcPAL variants are active towards challenging, highly valuable di-substituted substrates, such as the l-DOPA precursor 3,4-dimethoxy-l-phenylalanine or the 3-bromo-4-methoxy-phenylalanine .

Biocatalytic Synthesis of Phenylalanine Analogues

The biocatalytic synthesis of l- and d-phenylalanine analogues of high synthetic value have been developed using mutant variants of phenylalanine ammonia lyase from Petroselinum crispum as biocatalysts . This includes the production of valuable phenylalanines, such as (S)-m-methoxyphenylalanine, (S)-p-bromophenylalanine, (S)-m-(trifluoromethyl)phenylalanine, ®-p-methylphenylalanine, and ®-m-(trifluoromethyl)phenylalanine .

Facile Removal of Leader Peptides from Lanthipeptides

3-Bromo-L-phenylalanine is applied in the facile removal of leader peptides from lanthipeptides by incorporation of a hydroxy acid .

Pharmaceutical Industry

Substituted phenylalanines, including 3-Bromo-D-phenylalanine, are important chiral building blocks for the pharmaceutical industry. Their incorporation into small-molecule therapeutic agents, or peptides and proteins, is commonly approached .

Green Alternatives for Production of Valuable Synthons

Biocatalytic procedures continuously emerged with the aim to provide green alternatives for the production of these valuable synthons. Phenylalanine ammonia lyases (PALs), which include 3-Bromo-D-phenylalanine, are among the most studied biocatalysts for the production of optically pure d- and l-phenylalanine analogues .

Industrial Processes

PAL-based industrial processes are already known, such as the multitone scale production of (S)-2,3-dihydro-1H-indole-2-carboxylic acid by DSM (Netherlands) .

Safety and Hazards

It’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-Bromo-D-phenylalanine . Personal protective equipment and face protection are recommended .

Future Directions

3-Bromo-D-phenylalanine has been used in the synthesis of various chemical compounds, such as 3-(Methylsulfonyl)-D-phenylalanine Hydrochloride, which has been found to be a potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for treating dry eye . Future research may focus on further exploring its potential applications in medicine and other fields .

Mechanism of Action

Target of Action

3-Bromo-D-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions. It serves as a building block for proteins and is involved in the synthesis of other important molecules, including tyrosine, dopamine, norepinephrine, and epinephrine . Therefore, the primary targets of 3-Bromo-D-phenylalanine are likely to be the enzymes and biochemical pathways involved in these processes.

Mode of Action

Phenylalanine is known to influence the secretion of anabolic hormones and supply fuel during exercise . It also affects mental performance during stress-related tasks and prevents exercise-induced muscle damage .

Biochemical Pathways

Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine . As a derivative of phenylalanine, 3-Bromo-D-phenylalanine might affect similar biochemical pathways.

Pharmacokinetics

The compound’s boiling point is predicted to be around 3684±320 °C , and its density is approximately 1.588±0.06 g/cm3 . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

3-Bromo-D-phenylalanine can be used in the synthesis of various chemical compounds, such as 3-(Methylsulfonyl)-D-phenylalanine Hydrochloride . This compound has been found to be a potent LFA-1/ICAM-1 Antagonist SAR 1118, which is used as an ophthalmic solution for treating dry eye . Therefore, the molecular and cellular effects of 3-Bromo-D-phenylalanine’s action could be related to these therapeutic applications.

properties

IUPAC Name

(2R)-2-amino-3-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMOHOYNMWWBAU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427562
Record name 3-BROMO-D-PHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-D-phenylalanine

CAS RN

99295-78-0
Record name 3-Bromo-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99295-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-BROMO-D-PHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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